2-(2-chlorophenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: This can be achieved by reacting 2-chlorophenol with an appropriate acylating agent under basic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the oxadiazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could result in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a desired therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)acetamide: Lacks the oxadiazole ring, which might result in different chemical and biological properties.
N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide: Lacks the chlorophenoxy group, which could affect its reactivity and applications.
Uniqueness
2-(2-chlorophenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide is unique due to the presence of both the chlorophenoxy group and the oxadiazole ring
Properties
Molecular Formula |
C12H12ClN3O3 |
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Molecular Weight |
281.69 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C12H12ClN3O3/c1-2-9-12(16-19-15-9)14-11(17)7-18-10-6-4-3-5-8(10)13/h3-6H,2,7H2,1H3,(H,14,16,17) |
InChI Key |
YEKPIOYDIZHJLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1NC(=O)COC2=CC=CC=C2Cl |
Origin of Product |
United States |
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